3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide
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Overview
Description
3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including potential anticancer properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo quinazolines, have been reported to interact withhistamine H1 receptors and PCAF (P300/CBP-associated factor) , a histone acetyltransferase involved in transcriptional regulation .
Mode of Action
For instance, some 1,2,4-triazolo quinazolines have been reported to inhibit the PCAF bromodomain, thereby affecting gene expression .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, inhibition of PCAF can impact gene expression and subsequently influence various cellular processes . Additionally, interaction with histamine H1 receptors can affect histamine-mediated physiological responses .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as a PCAF inhibitor, it could potentially influence gene expression and have anticancer activity . If it interacts with histamine H1 receptors, it could potentially have antihistaminic effects .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. It has been suggested that it could bind with the active site of histone acetyltransferase PCAF . This interaction could potentially inhibit or activate certain enzymes, influencing the overall biochemical reactions within the cell.
Cellular Effects
3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide can have significant effects on various types of cells and cellular processes. It has been shown to have cytotoxic activity against several human cancer cell lines . The compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and potential changes in gene expression. It is suggested that the compound could bind to the active site of histone acetyltransferase PCAF , potentially influencing gene expression and exerting its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide typically involves multiple steps. One common method includes the condensation of benzylthio-substituted triazoles with quinazoline derivatives under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential anticancer properties and other therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation activities and anticancer properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Used in the synthesis of energetic materials.
Uniqueness
3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide is unique due to its specific structural features and the presence of the benzylthio group, which may contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3-(1-benzylsulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-16(2)14-24-20(29)12-13-27-21(30)18-10-6-7-11-19(18)28-22(27)25-26-23(28)31-15-17-8-4-3-5-9-17/h3-11,16H,12-15H2,1-2H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVHQQSJSJWCLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.